Coniferyl acetate
Description
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] acetate |
InChI |
InChI=1S/C12H14O4/c1-9(13)16-7-3-4-10-5-6-11(14)12(8-10)15-2/h3-6,8,14H,7H2,1-2H3/b4-3+ |
InChI Key |
XLZFUNZRKIQHOL-ONEGZZNKSA-N |
SMILES |
CC(=O)OCC=CC1=CC(=C(C=C1)O)OC |
Isomeric SMILES |
CC(=O)OC/C=C/C1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CC(=O)OCC=CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Applications
-
Precursor in Eugenol Production :
- Coniferyl acetate serves as a substrate for eugenol synthase, which converts it into eugenol, a compound widely used for its aromatic properties and antimicrobial effects .
- Case Study: In sweet basil (Ocimum basilicum), specific enzymes have been identified that utilize this compound to synthesize eugenol, demonstrating its importance in flavor and fragrance industries .
-
Lignan Biosynthesis :
- It is involved in the biosynthesis of dibenzocyclooctadiene lignans, which have therapeutic properties. The conversion of coniferyl alcohol to this compound is a critical step in this pathway .
- Research indicates that understanding this pathway could lead to the development of new pharmaceuticals derived from lignans .
Pharmaceutical Applications
This compound's derivatives exhibit various biological activities, making them potential candidates for drug development:
- Antioxidant Properties : Compounds derived from this compound have shown strong antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .
- Antimicrobial Activity : Studies have reported that eugenol, synthesized from this compound, possesses significant antimicrobial properties against various pathogens .
Agricultural Applications
- Pest Management :
- Plant Growth Regulation :
Environmental Considerations
The increasing awareness of environmental sustainability has led to interest in biodegradable compounds like this compound. As a renewable resource derived from plant materials, it offers a sustainable alternative to synthetic chemicals commonly used in various industries .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Biochemistry | Precursor for eugenol synthesis | Essential for flavor/fragrance production |
| Pharmaceutical | Antioxidant and antimicrobial properties | Potential for new drug development |
| Agriculture | Pest management and plant growth regulation | Natural alternatives to synthetic pesticides |
| Environmental Science | Biodegradable resource | Sustainable alternative to conventional materials |
Preparation Methods
Enzymatic Synthesis Using BAHD Acyltransferases
The enzymatic acetylation of coniferyl alcohol to coniferyl acetate is catalyzed by BAHD acyltransferases, a family of plant-derived enzymes. In Schisandra chinensis, the enzyme ScCFAT (Schisandra chinensis coniferyl alcohol acyltransferase) has been identified as the first functional BAHD acyltransferase in the Schisandraceae family . ScCFAT utilizes acetyl-CoA as the acetyl donor, transferring the acetyl group to the hydroxyl moiety of coniferyl alcohol. Heterologous expression of ScBAHD1 in Escherichia coli confirmed its acetyltransferase activity, with recombinant ScCFAT exhibiting a broad substrate specificity for aromatic alcohols . Subcellular localization studies revealed cytoplasmic activity, aligning with the cytoplasmic synthesis of lignan precursors .
Molecular docking simulations of ScCFAT highlighted key residues (e.g., His160 and Asp164) that stabilize coniferyl alcohol and acetyl-CoA during catalysis . This enzymatic method offers high regioselectivity, avoiding side reactions common in chemical synthesis. However, large-scale production remains limited by the need for recombinant enzyme purification and acetyl-CoA regeneration systems.
Chemical Synthesis from Ferulic Acid via Sodium Borohydride Reduction
A robust chemical synthesis route starts with ferulic acid, a widely available phenolic compound. The process involves four steps :
-
Esterification : Ferulic acid is converted to ethyl ferulate using ethanol and catalytic acid.
-
Acetylation : Ethyl ferulate undergoes acetylation with acetic anhydride and pyridine to yield 4-acetoxyferulic acid.
-
Chloride Formation : Treatment with thionyl chloride converts 4-acetoxyferulic acid to 4-acetylferuloyl chloride.
-
Reduction : Sodium borohydride reduces 4-acetylferuloyl chloride in ethyl acetate, producing 4-acetoxyconiferyl alcohol (this compound) in 95% yield .
This method leverages inexpensive reagents (e.g., NaBH₄) and avoids hazardous conditions, making it suitable for laboratory-scale synthesis. The final step’s regioselectivity ensures acetylation at the allylic hydroxyl group, critical for downstream applications in lignin polymer studies .
Direct Acetylation of Coniferyl Alcohol
Coniferyl alcohol can be directly acetylated using acetic anhydride in the presence of pyridine . This one-step procedure achieves near-quantitative yields under mild conditions (room temperature, 12–24 hours). For example, acetylation of β-5 dimeric coniferyl alcohol derivatives produced fully acetylated intermediates, which were selectively deacetylated using piperazine . While efficient, this method requires anhydrous conditions to prevent hydrolysis of the acetate group.
Enzymatic Properties and Catalytic Efficiency
Comparative studies of phenylpropene synthases from Clarkia breweri (CbIGS1, CbEGS1, CbEGS2) and Petunia hybrida (PhEGS1) revealed kinetic parameters critical for optimizing enzymatic synthesis :
| Enzyme | Substrate | Kₘ (μM) | kₐₜₕ (s⁻¹) | Catalytic Efficiency (kₐₜₕ/Kₘ) |
|---|---|---|---|---|
| CbIGS1 | This compound | 212 ± 28 | 0.99 ± 0.13 | 4.67 × 10³ |
| CbEGS1 | This compound | 93 ± 6 | 0.26 ± 0.01 | 2.80 × 10³ |
| PhEGS1 | This compound | 245 | 0.60 | 2.45 × 10³ |
CbIGS1 exhibits the highest catalytic efficiency, making it a preferred candidate for in vitro this compound production . However, its lower substrate affinity compared to CbEGS1 suggests complementary roles in metabolic engineering.
Structural and Functional Insights
The three-dimensional structure of ScCFAT, modeled using homology-based approaches, reveals a conserved BAHD fold with a solvent-exposed active site . Docking simulations indicate that coniferyl alcohol binds via π-π interactions with Phe287 and hydrogen bonds with Asp164, while acetyl-CoA is stabilized by electrostatic interactions with Arg233 . These insights guide mutagenesis studies to enhance enzyme activity or alter substrate specificity.
Industrial and Research Applications
This compound’s role in lignin biosynthesis makes it invaluable for studying plant cell wall formation and engineering lignan-producing microbes . Chemical synthesis routes are favored for high-throughput screening due to their scalability, whereas enzymatic methods offer greener alternatives for sustainable chemistry initiatives .
Q & A
Q. What experimental models are used to assess the anti-inflammatory activity of coniferyl acetate?
this compound’s anti-inflammatory effects are typically evaluated using in vitro models such as lipopolysaccharide (LPS)-activated murine macrophage cell lines (e.g., J774.1). Researchers measure nitric oxide (NO) inhibition via Griess assay, with IC50 values calculated to quantify potency. For example, dimeric this compound demonstrated an IC50 of 27.1 µM in LPS-activated macrophages, highlighting its dose-dependent efficacy .
Q. What are the standard analytical methods for detecting this compound in lignin pyrolysis studies?
Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying this compound derivatives in pyrolysis studies. Researchers compare yields of coniferyl alcohol, coniferyl aldehyde, and isoeugenol under controlled temperatures (200–350°C) and inert atmospheres (N2). Competing reactions (e.g., evaporation vs. condensation) are mitigated by adding stabilizing agents like 1,3-diphenoxybenzene to suppress side reactions .
Q. How is this compound synthesized for enzymatic studies in plant biochemistry?
this compound is enzymatically synthesized using acetyltransferases like coniferyl alcohol acetyltransferase (CFAT). In vitro assays involve incubating coniferyl alcohol with acetyl-CoA and recombinant CFAT, followed by purification via liquid-liquid extraction (e.g., ethyl acetate) and verification by NMR or HPLC. Challenges include optimizing reaction conditions to prevent substrate degradation .
Advanced Research Questions
Q. How do structural features of this compound influence its interaction with Eugenol Synthase (EGS)?
Structural studies using X-ray crystallography and site-directed mutagenesis reveal that this compound’s planar propene moiety causes steric clashes with active-site residues (Tyr157, Ile261, Phe314) in EGS. Soaking experiments with substrate analogs (e.g., 4-bromo-cinnamyl acetate) and molecular docking help map binding selectivity. Mutagenesis of Tyr157 to Ala or Phe retains partial activity (21–33%), suggesting hydrogen bonding is non-essential but influences catalytic efficiency .
Q. What experimental designs resolve contradictions in PHB production yields when using coniferyl alcohol vs. acetate as carbon sources?
Comparative studies involve growing Rhodopseudomonas palustris on coniferyl alcohol, acetate, or p-coumarate under nitrogen starvation. Optical density (OD) and PHB titers are measured at 5-day intervals. Statistical validation uses independent two-tailed t-tests (α = 0.05) to compare maximum ODs and PHB yields. For example, coniferyl alcohol supports higher OD (3.22 vs. 0.87 for acetate) due to enhanced CO2 utilization, but PHB production mechanisms require further metabolic flux analysis .
Q. How can transcriptomic and genomic data explain this compound’s role in stress-resistant microbial systems?
Evolutionary engineering of Saccharomyces cerevisiae under coniferyl aldehyde stress identifies upregulated genes (e.g., oxidoreductases, pleiotropic drug resistance transporters). Comparative transcriptomics of resistant mutants (e.g., strain BH13) reveals baseline overexpression of oxidative stress response pathways. Genome re-sequencing pinpoints mutations in energy metabolism genes, providing targets for improving microbial tolerance to phenolic inhibitors .
Q. Why do in vivo and in vitro studies show discrepancies in eugenol biosynthesis from this compound?
Overexpression of CFAT in transgenic tobacco fails to produce eugenol in vivo due to insufficient endogenous coniferyl alcohol. However, in vitro assays with crude protein extracts confirm EGS activity, converting this compound to eugenol. This highlights the need for dual expression systems (CFAT + EGS) and substrate supplementation in heterologous hosts .
Methodological Considerations
- Statistical Validation : Use paired t-tests for time-series data (e.g., PHB production days) and ANOVA for multi-group comparisons.
- Analytical Reproducibility : Include internal standards (e.g., deuterated analogs) in GC-MS to normalize pyrolysis product yields.
- Enzyme Kinetics : Calculate and for EGS using Lineweaver-Burk plots under varying substrate concentrations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
